![molecular formula C12H18O4 B1408295 Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester CAS No. 138732-31-7](/img/structure/B1408295.png)

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester

Übersicht

Beschreibung

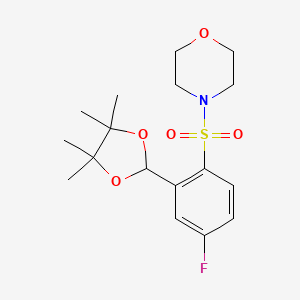

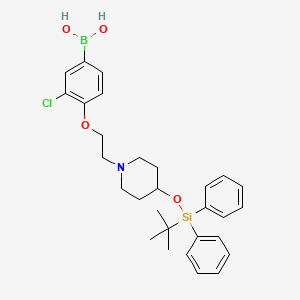

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, also known as BCP, is a highly strained carbocycle that has fascinated the chemical community for decades because of its unique structure . It is often used in medicinal chemistry as a bioisostere to replace phenyl, tert-butyl groups, and alkyne functional groups, thus altering the pharmacokinetic properties .

Synthesis Analysis

The synthesis of BCP involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the BCP core in a large scale within a day . The haloform reaction of the formed diketone in batch affords BCP in a multigram amount . Most of the medchem-relevant BCP-containing derivatives are obtained today from BCP .Molecular Structure Analysis

The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations . While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .Chemical Reactions Analysis

The key step in the synthesis of BCP is the in-flow photochemical reaction between propellane and diacetyl under irradiation with 365 nm in flow . This reaction allows the construction of the BCP core .Physical And Chemical Properties Analysis

The physical and chemical properties of BCP make it a valuable bioisostere in drug discovery . Replacing certain functional groups with BCP can improve solubility, lower lipophilicity, and increase metabolic stability .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) core is increasingly used in medicinal chemistry due to its ability to improve physicochemical properties like solubility, lower lipophilicity, and higher metabolic stability . This compound serves as a bioisostere for benzene rings in bioactive compounds, which can lead to enhanced activity and better solubility .

Drug Design and Development

In drug design, the BCP moiety is utilized to replace phenyl fragments in drug molecules. This substitution has been shown to result in analogs with higher activity and improved metabolic stability, which is crucial for the development of new pharmaceuticals .

Synthesis of Bioactive Compounds

The BCP derivatives are important in synthesizing bioactive compounds. They have been used to create analogs of biologically relevant targets such as peptides, nucleosides, and pharmaceuticals, showcasing broad substrate scope and functional group tolerance .

Organic Synthesis

This compound is a versatile building block in organic synthesis. It can be transformed into various BCP-containing building blocks like alcohols, acids, amines, and amino acids, which are essential for constructing complex organic molecules .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-O-tert-butyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-10(2,3)16-9(14)12-5-11(6-12,7-12)8(13)15-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFSPGQEQJHQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)